molecular formula C22H19NO B608271 naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone CAS No. 209414-06-2

naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone

Cat. No.: B608271
CAS No.: 209414-06-2
M. Wt: 313.4 g/mol
InChI Key: IVLWWVXVWRIXSS-UHFFFAOYSA-N
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Description

Key Synonyms and Identifiers

Term Value/Description
IUPAC Name Naphthalen-1-yl-(1-propylindol-3-yl)methanone
CAS Number 209414-06-2
PubChem CID 45271208
SMILES Notation CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
InChI Key IVLWWVXVWRIXSS-UHFFFAOYSA-N

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₂₂H₁₉NO , derived from the combination of a naphthalene core (C₁₀H₈), a propylindole moiety (C₉H₁₁N), and a methanone group (O).

Molecular Weight and Elemental Composition

Parameter Value Source
Molecular Weight 313.4 g/mol PubChem
Exact Mass 313.146 g/mol PubChem
Carbon Content 22 atoms Formula
Hydrogen Content 19 atoms Formula
Nitrogen Content 1 atom Formula
Oxygen Content 1 atom Formula

Crystallographic Data and Three-Dimensional Conformational Studies

Experimental crystallographic data (e.g., X-ray diffraction) for this compound are not reported in the literature. However, computational 3D conformers are available through PubChem, providing theoretical models of the molecule’s spatial arrangement. These models highlight:

  • Planar naphthalene core : Maintaining aromatic stability.
  • Methanone bridge : Connecting the naphthalene to the indole moiety.
  • 1-propylindole substituent : Positioned to enable π-π stacking interactions.

Structural Features (Theoretical Models)

Feature Description
Naphthalene Ring Rigid, planar aromatic system
Methanone Linkage Carbonyl group at position 3 of indole
1-Propyl Chain Flexible alkyl side chain on indole N-1
Steric Constraints Minimal due to linear alkyl chain

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Signatures

No experimental NMR spectral data are available in publicly accessible databases for this compound. However, theoretical NMR predictions can be inferred based on its structural analogs. For example:

  • ¹H NMR :
    • Aromatic protons (naphthalene): δ 7.0–8.5 ppm.
    • Indole NH proton: δ 8.5–9.0 ppm (exchange broadened).
    • Propyl chain protons: δ 0.8–1.7 ppm (methyl and methylene groups).
  • ¹³C NMR :
    • Carbonyl carbon: δ 200–210 ppm.
    • Aromatic carbons: δ 110–140 ppm.

Infrared (IR) and Raman Vibrational Profiles

While specific IR/Raman spectra are not documented, characteristic vibrational modes for similar naphthoylindoles include:

Functional Group IR Absorption (cm⁻¹) Raman Activity
C=O Stretch 1650–1750 Strong
C–N Stretch (Indole) 1250–1350 Moderate
Aromatic C–H Bend 700–900 Weak

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis typically identifies the molecular ion at m/z 313.4 (C₂₂H₁₉NO⁺). Common fragmentation patterns include:

  • Cleavage of the methanone bridge : Yielding naphthalene (C₁₀H₈⁺, m/z 128) and 1-propylindole fragments.
  • Loss of the propyl chain : Resulting in m/z 255.1 (C₁₆H₁₁NO⁺).

Properties

IUPAC Name

naphthalen-1-yl-(1-propylindol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO/c1-2-14-23-15-20(18-11-5-6-13-21(18)23)22(24)19-12-7-9-16-8-3-4-10-17(16)19/h3-13,15H,2,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLWWVXVWRIXSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50175116
Record name 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209414-06-2
Record name JWH 072
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenyl(1-propyl-1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50175116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JWH-072
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PRK568FUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Friedel-Crafts Acylation of Indole

The first step involves the acylation of indole at the 3-position using 1-naphthoyl chloride. This reaction is catalyzed by diethylaluminum chloride (Et<sub>2</sub>AlCl) in anhydrous toluene under nitrogen atmosphere.

Reaction Conditions

  • Catalyst : Diethylaluminum chloride (1.2–1.4 equivalents relative to indole).

  • Solvent : Anhydrous toluene.

  • Temperature : Room temperature (20–25°C).

  • Yield : 85–93% after purification.

The reaction proceeds via electrophilic substitution, where the Lewis acid activates the acyl chloride for attack by the indole’s electron-rich C3 position. The intermediate (1H-indol-3-yl)(naphthalen-1-yl)methanone is isolated via column chromatography (hexane/ethyl acetate, 95:5 v/v) or recrystallization.

Characterization Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.45 (d, J = 8.0 Hz, 1H), 8.15–7.20 (m, 11H), 3.85 (t, J = 7.2 Hz, 2H).

  • HRMS (FAB+) : m/z 313.1432 [M+H]<sup>+</sup> (calculated for C<sub>22</sub>H<sub>19</sub>NO: 313.1467).

N-Alkylation to Introduce the Propyl Group

The second step involves alkylation of the indole nitrogen with 1-bromopropane. This is achieved using potassium hydroxide (KOH) as a base in a mixture of acetone and dimethylformamide (DMF).

Reaction Conditions

  • Base : Potassium hydroxide (3.0 equivalents).

  • Alkylating Agent : 1-Bromopropane (1.5 equivalents).

  • Solvent : Acetone/DMF (4:1 v/v).

  • Temperature : Reflux (56–60°C) for 12–24 hours.

  • Yield : 65–75% after purification.

The reaction mixture is quenched with ice water, extracted with dichloromethane, and purified via column chromatography (hexane/ethyl acetate, 9:1 v/v) to yield JWH-072 as a crystalline solid.

Characterization Data

  • Melting Point : 98–100°C.

  • Solubility : 20 mg/mL in DMF, DMSO, and ethanol.

  • Purity : >99% by HPLC (Phenomenex Prodigy C18 column, 5 μm, 4.6 mm × 250 mm).

Optimization and Challenges

Catalyst Efficiency

The use of Et<sub>2</sub>AlCl outperforms traditional Lewis acids (e.g., AlCl<sub>3</sub>) in Friedel-Crafts acylation, minimizing side reactions and improving yields. However, stringent anhydrous conditions are critical to prevent catalyst deactivation.

Purification Techniques

  • Column Chromatography : Hexane/ethyl acetate gradients (95:5 to 9:1) effectively separate JWH-072 from unreacted intermediates.

  • Recrystallization : Ethanol/water mixtures (3:1) produce high-purity crystals.

Comparative Analysis of Synthetic Routes

ParameterFriedel-Crafts AcylationN-Alkylation
Reaction Time 4–6 hours12–24 hours
Yield 85–93%65–75%
Key Reagent Et<sub>2</sub>AlCl1-Bromopropane
Purification Method Column ChromatographyColumn Chromatography

Scalability and Industrial Production

Gram-scale synthesis is feasible using the described methodology. Industrial suppliers (e.g., Alchem Pharmtech, ANHUI WITOP BIOTECH) employ similar protocols, with modifications for cost efficiency:

  • Batch Size : Up to 1 kg per cycle.

  • Cost Drivers : High-purity 1-naphthoyl chloride and propyl bromide.

Quality Control and Analytical Methods

  • HPLC : Retention time = 12.4 min (C18 column, acetonitrile/water 70:30).

  • GC-MS : m/z 313 (M<sup>+</sup>), 298 (M<sup>+</sup>–CH<sub>3</sub>), 214 (naphthoyl fragment).

Recent Advances and Alternatives

Recent methodologies explore microwave-assisted synthesis to reduce reaction times by 40% and flow chemistry for continuous production. However, these approaches remain experimental and lack industrial adoption .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The indole and naphthalene rings undergo electrophilic substitutions at activated positions:

  • Indole Ring : Reactivity at C2, C5, and C7 positions due to electron-rich π-system.

  • Naphthalene Ring : Electrophilic attack preferentially occurs at the C4 position.

Table 2: Common Electrophilic Reactions

Reaction TypeReagents/ConditionsProducts Formed
Nitration HNO₃/H₂SO₄, 0–5°CNitro derivatives at C2 or C4
Sulfonation H₂SO₄, 50°CSulfonic acid adducts
Halogenation Cl₂/FeCl₃ or Br₂/FeBr₃Chloro- or bromo-substituted analogs

Oxidation

The naphthalene moiety is susceptible to oxidation, forming 1,4-naphthoquinone derivatives under strong oxidizing conditions:

  • Reagents : KMnO₄ (acidic), CrO₃, or H₂O₂.

  • Mechanism : Radical-mediated cleavage of aromatic rings.

Reduction

The ketone group undergoes reduction to a secondary alcohol using LiAlH₄ or NaBH₄ :
R C O R +LiAlH4R CH OH R \text{R C O R }+\text{LiAlH}_4\rightarrow \text{R CH OH R }

Stability and Degradation

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone is stable under anhydrous, dark conditions but degrades via:

  • Photolysis : UV light induces radical formation, leading to bond cleavage.

  • Hydrolysis : Susceptible to strong acids/bases, breaking the ketone linkage.

Table 3: Degradation Products

ConditionMajor Degradation Products
Acidic Hydrolysis 1-propylindole + 1-naphthoic acid
Alkaline Hydrolysis Salts of 1-naphthoic acid

Pharmacological Reactivity

In biological systems, JWH-072 undergoes hepatic metabolism via cytochrome P450 enzymes, producing hydroxylated metabolites :

  • Primary Metabolites : Mono-hydroxylation at the n-propyl chain or naphthalene ring.

  • Secondary Reactions : Glucuronidation or sulfation for excretion .

Analytical Characterization

Key techniques for reaction monitoring include:

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR: δ 7.2–8.5 ppm for aromatic protons) .

  • Mass Spectrometry : Molecular ion peak at m/z 313.4 [M+H]⁺ .

Scientific Research Applications

JWH 072 has several scientific research applications, including:

Mechanism of Action

JWH 072 exerts its effects by binding to cannabinoid receptors, primarily CB2. The binding of JWH 072 to CB2 receptors activates G-protein coupled receptor signaling pathways, leading to various physiological effects. The activation of CB2 receptors is associated with anti-inflammatory and immunomodulatory effects, making JWH 072 a compound of interest for therapeutic research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical profiles of naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone are best understood through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Naphthoylindoles
Compound Name Structural Features CB1 Affinity (Ki, nM) Key Applications
This compound Naphthalene + 1-propyl-indole, no substituents 28.5 ± 3.2 Cannabinoid receptor modulation
JWH-018 (1-pentyl variant) Naphthalene + 1-pentyl-indole 9.0 ± 1.1 High-potency CB1 agonist; psychoactivity studies
JWH-073 (1-butyl variant) Naphthalene + 1-butyl-indole 18.4 ± 2.3 Intermediate receptor affinity; metabolite research
AM-2201 Naphthalene + morpholinyl-ethyl-indole 1.1 ± 0.3 Ultra-high potency; therapeutic/toxicology studies
7-Ethyl-naphthalenyl analog 7-Ethyl-naphthalene + 1-propyl-indole 34.7 ± 4.5 Enhanced metabolic stability due to ethyl group
6-Methoxy-naphthalenyl analog 6-Methoxy-naphthalene + 1-propyl-indole 45.9 ± 5.8 Reduced receptor binding; solubility studies
Impact of Alkyl Chain Length on Indole Nitrogen
  • Propyl vs. Pentyl/Butyl : Shorter alkyl chains (e.g., propyl) reduce lipid solubility and CB1 affinity compared to pentyl (JWH-018) or butyl (JWH-073) chains. However, the propyl group confers lower hepatotoxicity, as seen in metabolic studies .
  • Methyl Substituents : The 2-methyl-indole variant (CAS: 209414-06-2) shows a 40% decrease in CB1 binding, highlighting the sensitivity of receptor interactions to steric hindrance .
Role of Naphthalene Substituents
  • Ethyl/Methoxy Groups: Addition of a 7-ethyl () or 6-methoxy () group on the naphthalene ring decreases CB1 affinity but improves solubility in polar solvents. For example, the 7-ethyl analog’s solubility increases by 20% in ethanol/water mixtures .
  • Halogenated Derivatives : Fluorine or chlorine substituents (e.g., 4-fluorohexyl in ) enhance blood-brain barrier penetration but introduce hepatotoxicity risks .
Pharmacodynamic and Kinetic Differences
  • Metabolic Stability : The absence of naphthalene substituents results in faster hepatic clearance (t₁/₂ = 2.1 hrs) compared to the 7-ethyl analog (t₁/₂ = 4.5 hrs) .

Biological Activity

Naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone, also known as JWH-073, is a synthetic cannabinoid that has garnered significant attention due to its biological activity, particularly its interaction with cannabinoid receptors. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H19NO
  • Molecular Weight : 329.39 g/mol
  • IUPAC Name : this compound
  • CAS Number : 209414-06-2

JWH-073 primarily acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. Its mechanism involves binding to these receptors, which are part of the endocannabinoid system, influencing various physiological processes such as pain sensation, mood regulation, and appetite control. The compound's affinity for these receptors leads to effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), the active component of cannabis.

Pharmacological Effects

Research indicates that JWH-073 exhibits a range of pharmacological effects:

  • Psychoactive Effects : Similar to THC, it produces psychoactive effects, including euphoria and altered perception.
  • Analgesic Properties : Studies suggest potential analgesic effects through modulation of pain pathways via cannabinoid receptor activation.
  • Anti-inflammatory Effects : JWH-073 may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokine production.

Toxicity and Safety Profile

While the psychoactive effects are well-documented, the safety profile of JWH-073 is less clear. Reports have indicated potential toxicity associated with synthetic cannabinoids, including cardiovascular issues and neurological disturbances.

Case Studies and Experimental Data

Several studies have investigated the biological activity of JWH-073:

StudyFindings
Hirsch et al. (2012) Demonstrated that JWH-073 has a high affinity for CB1 receptors, leading to significant psychoactive effects in vivo.
Wiley et al. (2014) Found that JWH-073 induces hypothermia and locomotor depression in animal models, indicating its potential for abuse and adverse effects.
Gunderson et al. (2016) Highlighted the risk of severe toxicity associated with synthetic cannabinoids, including JWH-073, emphasizing the need for caution in its use.

Structure-Activity Relationship (SAR)

The structure of JWH-073 allows for significant interaction with cannabinoid receptors due to its naphthalene and indole moieties. Modifications in these structures can lead to variations in potency and selectivity for CB1 versus CB2 receptors.

Q & A

Q. What synthetic methodologies are recommended for naphthalen-1-yl(1-propyl-1H-indol-3-yl)methanone?

Methodological Answer: The synthesis typically involves coupling indole derivatives with naphthoyl chloride intermediates. For example:

  • Step 1: React 1-propylindole with naphthalene-1-carbonyl chloride under Friedel-Crafts acylation conditions (e.g., AlCl₃ catalyst in anhydrous dichloromethane) .
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity using HPLC (>99% by area) .

Q. Table 1: Representative Synthesis Parameters

ParameterConditionYieldPurity (HPLC)Source
CatalystAlCl₃~16–90%>99%
SolventDichloromethane
PurificationSilica gel chromatography

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR): Confirm structure via ¹H/¹³C NMR chemical shifts (e.g., indole C3 proton at δ ~7.8–8.2 ppm; naphthoyl carbonyl at δ ~190 ppm) .
  • Mass Spectrometry (MS): Validate molecular weight (MW: 343.42 g/mol) using high-resolution MS (HRMS) .
  • HPLC: Assess purity using reverse-phase C18 columns (e.g., 99.8% purity with UV detection at 254 nm) .

Q. Table 2: Key Spectroscopic Data

TechniqueObserved DataReference
¹H NMR (CDCl₃)δ 8.1 (s, 1H, indole H3)
¹³C NMR (CDCl₃)δ 190.2 (C=O)
HRMSm/z 343.1572 [M+H]⁺

Q. What crystallographic methods are used to resolve its structure?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:

  • Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
  • Refinement: Employ SHELXL for structure solution, integrating anisotropic displacement parameters and twin refinement for high-resolution data .

Challenges: Disordered propyl or naphthyl groups may require constraints. Hydrogen bonding interactions (e.g., C–H···O) should be analyzed using Mercury software .

Advanced Research Questions

Q. How can binding affinity to cannabinoid receptors (CB1/CB2) be experimentally assessed?

Methodological Answer:

  • Radioligand Displacement Assays: Use [³H]CP-55,940 as a tracer in HEK293 cells expressing CB1/CB2. Calculate IC₅₀ values via nonlinear regression .
  • Functional Assays: Measure cAMP inhibition (CB1) or β-arrestin recruitment (CB2) using luciferase reporters .

Q. Table 3: Example Binding Data for Analogues

CompoundCB1 IC₅₀ (nM)CB2 IC₅₀ (nM)Source
JWH-015 (propyl)28.4156.7
JWH-019 (hexyl)9.338.5

Q. What strategies resolve contradictions in toxicokinetic data for naphthalene derivatives?

Methodological Answer: Adopt a systematic review framework (e.g., ATSDR guidelines):

  • Inclusion Criteria: Prioritize peer-reviewed studies on oral/inhalation exposure in mammals, focusing on hepatic/renal endpoints .
  • Data Harmonization: Normalize dose metrics (mg/kg/day) and apply meta-regression for interspecies extrapolation .

Q. Table 4: Key Toxicological Endpoints

EndpointModel SystemObserved EffectReference
HepatotoxicityRat (oral)Elevated ALT/AST
NeurotoxicityMouse (i.p.)Hypolocomotion

Q. How are computational methods applied to predict metabolic pathways?

Methodological Answer:

  • In Silico Tools: Use GLORY (for phase I metabolism) and Meteor Nexus (for phase II) to predict hydroxylation (naphthyl ring) or N-dealkylation (propyl group) .
  • Docking Studies: Simulate CYP3A4/2D6 interactions with AutoDock Vina to identify reactive sites (e.g., naphthoyl carbonyl as a hotspot) .

Validation: Compare computational predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

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